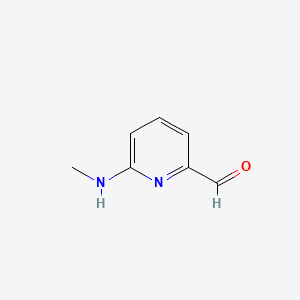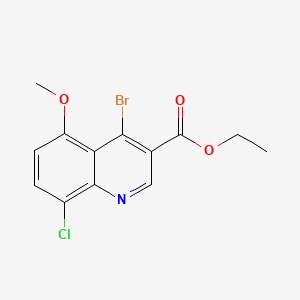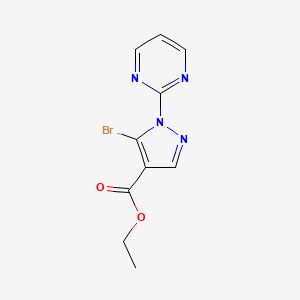
N-Bromomethyl-2,3-dichloromaleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bromomethyl-2,3-dichloromaleimide is a chemical compound with the molecular formula C5H2BrCl2NO2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of bromine, chlorine, and maleimide functional groups, which contribute to its reactivity and versatility in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions: N-Bromomethyl-2,3-dichloromaleimide can be synthesized through the bromination of 2,3-dichloromaleimide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the methyl position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: N-Bromomethyl-2,3-dichloromaleimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromine or chlorine atoms are involved in electron transfer processes.
Addition Reactions: The maleimide group can undergo addition reactions with dienes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Addition Reactions: Catalysts such as palladium or nickel are often employed to facilitate addition reactions.
Major Products Formed:
Substitution Products: N-Substituted derivatives with various functional groups.
Oxidation Products: Brominated or chlorinated maleimide derivatives.
Addition Products: Cycloaddition products with enhanced stability and reactivity.
科学的研究の応用
N-Bromomethyl-2,3-dichloromaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for studying biological processes and developing bioconjugates.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
作用機序
The mechanism of action of N-Bromomethyl-2,3-dichloromaleimide involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution and addition reactions. The maleimide group can participate in cycloaddition reactions, forming stable adducts with various substrates. These reactions are mediated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
類似化合物との比較
2,3-Dichloromaleimide: Lacks the bromomethyl group, resulting in different reactivity and applications.
N-Bromomethylmaleimide: Similar structure but without the chlorine atoms, affecting its chemical behavior.
N-Chloromethyl-2,3-dichloromaleimide: Contains a chloromethyl group instead of bromomethyl, leading to variations in reactivity.
Uniqueness: N-Bromomethyl-2,3-dichloromaleimide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1-(bromomethyl)-3,4-dichloropyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMLTDXARRCATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)C(=C(C1=O)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659866 |
Source


|
| Record name | 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-11-7 |
Source


|
| Record name | 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Bromomethyl-2,3-dichloromaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)






![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)


![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)

